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Compound of Interest

Compound Name: 1,3-Dimethylurea

Cat. No.: B165225 Get Quote

Spectroscopic Analysis of 1,3-Dimethylurea: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1,3-
Dimethylurea (DMU), a compound of interest in various industrial and pharmaceutical

applications. The following sections detail the characteristic nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for DMU, along with standardized

experimental protocols for data acquisition.

Introduction to 1,3-Dimethylurea
1,3-Dimethylurea (CAS No. 96-31-1, Molecular Formula: C₃H₈N₂O, Molecular Weight: 88.11

g/mol ) is a symmetrically substituted urea derivative.[1] It serves as a versatile intermediate in

the synthesis of various chemicals, including caffeine, theophylline, pharmaceuticals, and

herbicides.[2][3] In the textile industry, it is a precursor for formaldehyde-free finishing agents.

[2] Understanding its structural and electronic properties through spectroscopic analysis is

crucial for its application in synthesis, quality control, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1,3-
Dimethylurea by providing information about the chemical environment of its hydrogen (¹H)
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and carbon (¹³C) nuclei.

¹H NMR Data
The ¹H NMR spectrum of 1,3-Dimethylurea is characterized by two main signals

corresponding to the methyl (CH₃) and amine (NH) protons. Due to the molecule's symmetry,

the two methyl groups are chemically equivalent, as are the two N-H protons.

Table 1: ¹H NMR Spectroscopic Data for 1,3-Dimethylurea

Chemical Shift (δ) ppm Multiplicity Assignment

~5.7 - 5.8 Broad Singlet 2H, N-H

~2.54 Singlet / Doublet 6H, -CH₃

Note: The multiplicity of the methyl peak can appear as a doublet due to coupling with the

adjacent N-H proton. However, due to quadrupole broadening from the nitrogen atom and

potential proton exchange, it often resolves as a singlet or a broad singlet.

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of 1,3-Dimethylurea is simple, showing two distinct

signals for the carbonyl carbon and the equivalent methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for 1,3-Dimethylurea

Chemical Shift (δ) ppm Assignment

~161 C=O (Carbonyl)

~27 -CH₃ (Methyl)

Note: Specific chemical shifts can vary slightly depending on the solvent used. The data

presented is a general representation. Data for CDCl₃ as a solvent is referenced in literature.[4]

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Dimethylurea in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl Sulfoxide-d₆, DMSO-d₆) in

a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

Instrument Setup:

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

¹³C NMR Acquisition:

Acquire the spectrum using a standard proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C (e.g., 128 scans or more).

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS, at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of

1,3-Dimethylurea clearly shows characteristic absorptions for N-H, C-H, and C=O bonds.

IR Data
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for 1,3-Dimethylurea

Wavenumber (cm⁻¹) Intensity Assignment

3352 Strong Asymmetric N-H Stretch

3058 Medium Symmetric N-H Stretch

2958 Medium Asymmetric C-H₃ Stretch

2886 Medium Symmetric C-H₃ Stretch

1635 Very Strong C=O Stretch (Amide I band)

1558 Strong N-H Bend (Amide II band)

1458 Medium Asymmetric C-H₃ Bend

1415 Medium Symmetric C-H₃ Bend

1215 Medium C-N Stretch

775 Medium O=C-N Bend

621 Medium N-H Out-of-plane Bend

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)
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Sample Preparation:

Thoroughly grind 1-2 mg of 1,3-Dimethylurea with approximately 100-200 mg of dry,

spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The

mixture should be a fine, homogeneous powder.

Place a small amount of the powder into a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or

translucent pellet.

Background Spectrum:

Ensure the sample compartment of the FTIR spectrometer is empty.

Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O

vapor). This will be automatically subtracted from the sample spectrum.

Sample Spectrum Acquisition:

Place the KBr pellet in the sample holder in the spectrometer's beam path.

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

The software will automatically perform a Fourier transform on the interferogram to

produce the final spectrum (transmittance vs. wavenumber).

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 1,3-Dimethylurea. The electron ionization (EI) method is commonly used, which involves
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bombarding the molecule with high-energy electrons, leading to the formation of a molecular

ion and various fragment ions.

Mass Spectrometry Data
The mass spectrum of 1,3-Dimethylurea shows a clear molecular ion peak at an m/z

corresponding to its molecular weight. The fragmentation pattern is consistent with the

structure of a substituted urea.

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for 1,3-Dimethylurea

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

88 70 [M]⁺ (Molecular Ion)

58 85 [CH₃NHCO]⁺

57 25 [CH₃NCO]⁺

44 40 [NH₂CO]⁺

30 100 [CH₃NH]⁺ (Base Peak)

Source: Data interpreted from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocol for Mass Spectrometry
Sample Introduction:

Introduce a small amount of the 1,3-Dimethylurea sample into the mass spectrometer.

For a solid sample, this is often done using a direct insertion probe, which allows the

sample to be heated and vaporized directly into the ion source. Alternatively, the sample

can be introduced via a gas chromatograph (GC-MS).

Ionization:

Utilize an electron ionization (EI) source.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b165225?utm_src=pdf-body
https://www.benchchem.com/product/b165225?utm_src=pdf-body
https://sdbs.db.aist.go.jp/
https://www.benchchem.com/product/b165225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bombard the vaporized sample molecules with a beam of electrons, typically with an

energy of 70 eV. This will cause the ejection of an electron from the molecule to form the

positively charged molecular ion [M]⁺.

Mass Analysis:

Accelerate the generated ions out of the ion source and into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

The separated ions are detected by an electron multiplier or similar detector.

The detector generates a signal that is proportional to the number of ions striking it.

Data Processing:

The instrument's software records the abundance of each ion at each m/z value.

The data is plotted as a mass spectrum, showing the relative intensity of each ion versus

its m/z value. The most intense peak is designated as the base peak and assigned a

relative intensity of 100%.

Spectroscopic Analysis Workflow
The logical flow for a comprehensive spectroscopic analysis of a compound like 1,3-
Dimethylurea involves sequential data acquisition and integrated interpretation.
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Caption: Workflow for the spectroscopic analysis of 1,3-Dimethylurea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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